molecular formula C29H40O7S B8423418 (+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid

(+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid

Cat. No. B8423418
M. Wt: 532.7 g/mol
InChI Key: MLDWEJZYGSSUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid is a useful research compound. Its molecular formula is C29H40O7S and its molecular weight is 532.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(+)-4-[3-(3-(4-Acetyl-3-hydroxy-2-propylphenylthio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid

Molecular Formula

C29H40O7S

Molecular Weight

532.7 g/mol

IUPAC Name

4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid

InChI

InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33)

InChI Key

MLDWEJZYGSSUCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution of 42.6 mg of (+)-4-[3-(3-chloropropoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid, 30.0 mg of (2-hydroxy-4-mercapto-3-propylphenyl) ethanone, 39.4 mg of potassium carbonate and 1 ml of dimethylformamide was stirred at room temperature for 4 hours. The reaction mixture was poured into ice water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. After washed with water and saturated aqueous solution of sodium chloride, the organic layer was dried over anhydrous sodium sulfate and subjected to distillation off of the solvent under reduced pressure to afford residue. The residue was purified through silica gel column chromatography (methylene chloride: ethanol=20:1) and further through preparative thin layer chromatography (methylene chloride: methanol=1.5:1) to afford 16.1 mg of yellow oily water as the title compound (yield 25.4%). [α]D20 +13.3° (c=1.56, ethanol)
Name
(+)-4-[3-(3-chloropropoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid
Quantity
42.6 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
39.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16.1 mg
Type
solvent
Reaction Step Four
Yield
25.4%

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